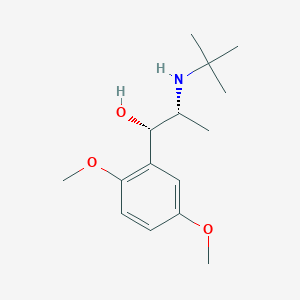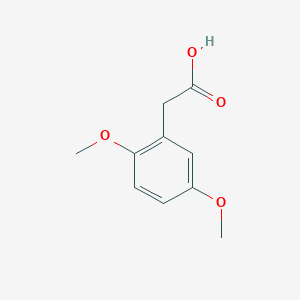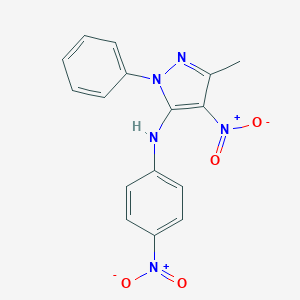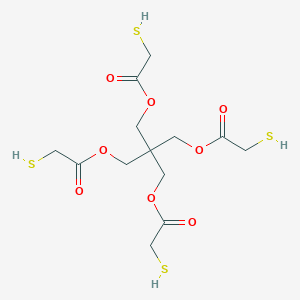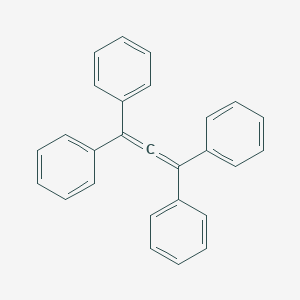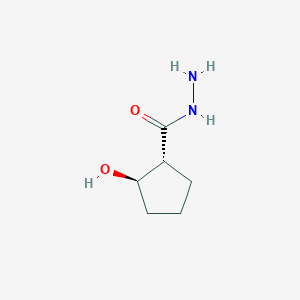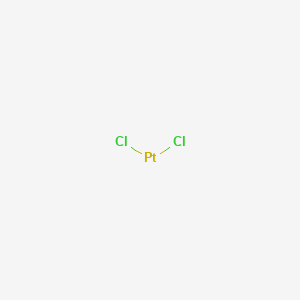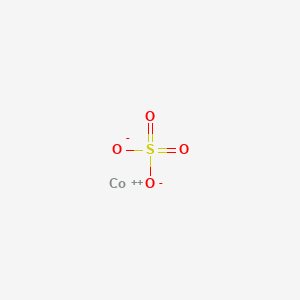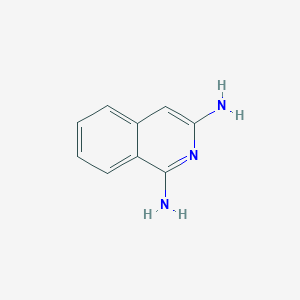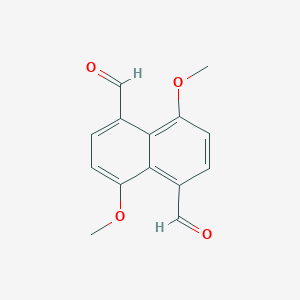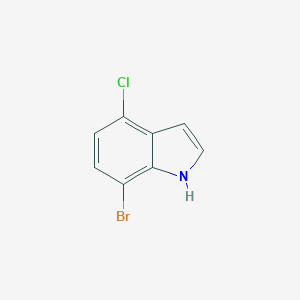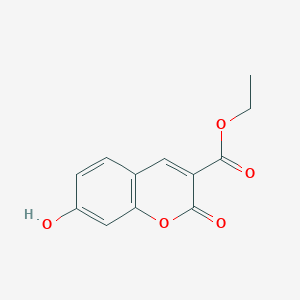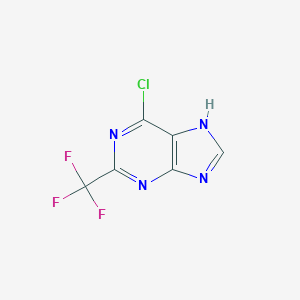
Atrial natriuretic factor (1-27)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atrial natriuretic factor (ANF) is a hormone that is secreted by the heart in response to increased blood volume and pressure. ANF is a polypeptide hormone that is composed of 28 amino acids, with the first 27 amino acids being the active component of the hormone. ANF is synthesized and secreted by the cardiac atria, and it acts to regulate fluid and electrolyte balance in the body.
作用机制
Atrial natriuretic factor (1-27) (1-27) acts on a number of different target tissues in the body, including the kidneys, blood vessels, and adrenal glands. Atrial natriuretic factor (1-27) (1-27) exerts its effects by binding to specific receptors, known as natriuretic peptide receptors, which are located on the surface of target cells. The binding of Atrial natriuretic factor (1-27) (1-27) to its receptor activates a signaling cascade that leads to the production of cyclic guanosine monophosphate (cGMP), which in turn leads to the relaxation of smooth muscle cells and the excretion of sodium and water by the kidneys.
生化和生理效应
Atrial natriuretic factor (1-27) (1-27) has a number of biochemical and physiological effects in the body. Atrial natriuretic factor (1-27) (1-27) acts to increase renal blood flow and glomerular filtration rate, leading to increased excretion of sodium and water. Atrial natriuretic factor (1-27) (1-27) also acts to decrease sympathetic nervous system activity and inhibit the renin-angiotensin-aldosterone system, leading to decreased blood pressure and improved cardiac function. Atrial natriuretic factor (1-27) (1-27) has also been shown to have anti-inflammatory and anti-fibrotic effects in the body.
实验室实验的优点和局限性
Atrial natriuretic factor (1-27) (1-27) has a number of advantages and limitations for lab experiments. Atrial natriuretic factor (1-27) (1-27) is a well-characterized hormone, with a clear mechanism of action and a number of well-established assays for measuring its levels in the body. Atrial natriuretic factor (1-27) (1-27) is also relatively stable and can be stored for long periods of time without degradation. However, Atrial natriuretic factor (1-27) (1-27) can be difficult to measure accurately in some contexts, such as in patients with renal dysfunction or in patients receiving certain medications.
未来方向
There are a number of future directions for research on Atrial natriuretic factor (1-27) (1-27). One area of research is the development of new therapeutic agents that target the Atrial natriuretic factor (1-27) (1-27) signaling pathway. Another area of research is the investigation of the role of Atrial natriuretic factor (1-27) (1-27) in the pathogenesis of cardiovascular and renal disease. Finally, there is a need for further studies to elucidate the biochemical and physiological effects of Atrial natriuretic factor (1-27) (1-27) in the body, particularly in the context of disease.
合成方法
Atrial natriuretic factor (1-27) (1-27) is synthesized by the cardiac atria in response to increased blood volume and pressure. The synthesis of Atrial natriuretic factor (1-27) (1-27) is regulated by a number of factors, including atrial stretch, sympathetic nervous system activity, and hormonal factors such as angiotensin II and aldosterone. Atrial natriuretic factor (1-27) (1-27) is synthesized as a precursor molecule, proAtrial natriuretic factor (1-27), which is then cleaved to produce the active form of the hormone.
科学研究应用
Atrial natriuretic factor (1-27) (1-27) has been the subject of extensive scientific research due to its important role in regulating fluid and electrolyte balance in the body. Atrial natriuretic factor (1-27) (1-27) has been studied in a variety of contexts, including cardiovascular disease, renal disease, and endocrine disorders. Atrial natriuretic factor (1-27) (1-27) has also been investigated for its potential therapeutic applications, including as a treatment for hypertension, heart failure, and renal dysfunction.
属性
CAS 编号 |
138506-90-8 |
|---|---|
产品名称 |
Atrial natriuretic factor (1-27) |
分子式 |
C116H191N37O39S2 |
分子量 |
2792.1 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]hexanoyl]oxy-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C116H191N37O39S2/c1-7-60(6)92(111(188)133-48-89(166)136-77(51-156)105(182)144-74(41-62-28-30-63(161)31-29-62)103(180)147-76(50-155)97(174)132-46-88(165)135-71(38-58(2)3)95(172)131-47-90(167)137-83(57-194)114(191)192-113(190)70(24-13-16-34-119)141-99(176)68(25-17-35-127-115(123)124)140-106(183)78(52-157)146-93(170)64(120)42-85(122)162)152-101(178)69(26-18-36-128-116(125)126)139-104(181)75(43-91(168)169)145-102(179)72(39-59(4)5)142-98(175)66(22-11-14-32-117)134-87(164)45-129-86(163)44-130-96(173)73(40-61-20-9-8-10-21-61)143-109(186)82(56-193)151-110(187)84-27-19-37-153(84)112(189)81(55-160)150-108(185)80(54-159)149-107(184)79(53-158)148-100(177)67(23-12-15-33-118)138-94(171)65(121)49-154/h8-10,20-21,28-31,58-60,64-84,92,154-161,193-194H,7,11-19,22-27,32-57,117-121H2,1-6H3,(H2,122,162)(H,129,163)(H,130,173)(H,131,172)(H,132,174)(H,133,188)(H,134,164)(H,135,165)(H,136,166)(H,137,167)(H,138,171)(H,139,181)(H,140,183)(H,141,176)(H,142,175)(H,143,186)(H,144,182)(H,145,179)(H,146,170)(H,147,180)(H,148,177)(H,149,184)(H,150,185)(H,151,187)(H,152,178)(H,168,169)(H4,123,124,127)(H4,125,126,128)/t60-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,92-/m0/s1 |
InChI 键 |
SXTKEUDEQFUKCW-KCYBZCTESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)OC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
规范 SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)OC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CO)N |
其他 CAS 编号 |
138506-90-8 |
同义词 |
ANP (1-27) ANP-(1-27) atrial natriuretic factor (1-27) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3aS-(3aalpha,4alpha,5alpha,7aalpha)]-3a,4,5,7a-Tetrahydro-2,2-dimethyl-1,3-benzodioxole-4,5-diol](/img/structure/B156182.png)
